Defluoro-decarboxyl Ofloxacin

RP-HPLC method validation impurity quantification pharmaceutical quality control

Defluoro-decarboxyl Ofloxacin is the definitive reference standard for identifying desfluoro-decarboxyl impurities in ofloxacin formulations. Unlike decarboxy ofloxacin (DOF) or ofloxacin-N-oxide (NOF), it uniquely lacks both the C-6 fluorine pharmacophore and C-3 carboxyl group—the structural basis for its markedly reduced antibacterial activity and its specificity as an analytical marker. Essential for HPLC method validation (LOD: 0.10 μg/mL, RSD: 0.77%), forced degradation studies (thermal/light stress), and batch release testing to verify compliance with the ≤0.2% pharmacopoeial limit for desfluoro-related substances. Substituting with any other impurity standard compromises method accuracy and regulatory submission integrity.

Molecular Formula C17H21N3O2
Molecular Weight 299.374
CAS No. 1346602-33-2
Cat. No. B584339
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDefluoro-decarboxyl Ofloxacin
CAS1346602-33-2
Synonyms2,3-Dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7H-pyrido[1,2,3-de]-1,4-benzoxazin-7-one;  (±)-2,3-Dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7H-pyrido[1,2,3-de]-1,4-benzoxazin-7-one
Molecular FormulaC17H21N3O2
Molecular Weight299.374
Structural Identifiers
SMILESCC1COC2=C(C=CC3=C2N1C=CC3=O)N4CCN(CC4)C
InChIInChI=1S/C17H21N3O2/c1-12-11-22-17-14(19-9-7-18(2)8-10-19)4-3-13-15(21)5-6-20(12)16(13)17/h3-6,12H,7-11H2,1-2H3
InChIKeyWOQOMBVQEWCELR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Defluoro-decarboxyl Ofloxacin (CAS 1346602-33-2): What Scientists and Procurement Specialists Need to Know About This Ofloxacin Degradation Product


Defluoro-decarboxyl Ofloxacin (CAS 1346602-33-2), chemical formula C₁₇H₂₁N₃O₂ with molecular weight 299.37, is a synthetic derivative and known degradation product of the fluoroquinolone antibiotic ofloxacin [1]. Structurally, this compound is distinguished by the removal of both the C-6 fluorine atom and the C-3 carboxylic acid group from the parent ofloxacin molecule . It serves primarily as a reference standard for impurity profiling and degradation product identification in pharmaceutical quality control, rather than as a therapeutic agent [2].

Why Defluoro-decarboxyl Ofloxacin Cannot Be Replaced by Other Ofloxacin Impurities or Degradation Products


Defluoro-decarboxyl Ofloxacin is structurally and functionally distinct from other ofloxacin-related impurities. Unlike decarboxy ofloxacin (DOF), which retains the C-6 fluorine atom, or ofloxacin-N-oxide (NOF), which retains both fluorine and carboxyl moieties, this compound lacks the fluorine atom critical for DNA gyrase binding affinity . The removal of fluorine, a key pharmacophore in fluoroquinolones, results in markedly reduced antibacterial activity compared to parent ofloxacin . In pharmaceutical quality control, this compound co-elutes or exhibits distinct chromatographic behavior relative to other impurities, necessitating its use as a specific reference standard for accurate identification and quantification [1]. Substituting with a different impurity standard would compromise analytical method validation and regulatory compliance.

Defluoro-decarboxyl Ofloxacin: Quantified Differentiation Evidence for Procurement Decisions


Analytical Performance: Detection Limit and Quantification Precision for Defluoro-decarboxyl Ofloxacin via RP-HPLC

A validated RP-HPLC method achieved a limit of detection (LOD) of 0.10 μg/mL for Defluoro-decarboxyl Ofloxacin (referred to as decarboxy ofloxacin, DOF), compared to 0.03 μg/mL for parent ofloxacin (OF) under identical conditions. The relative standard deviation (RSD) for quantification was 0.77% for DOF versus 0.10% for OF, indicating acceptable method precision for impurity analysis [1].

RP-HPLC method validation impurity quantification pharmaceutical quality control

Antibacterial Activity: Impact of Fluorine Removal on Fluoroquinolone Potency

The removal of the C-6 fluorine atom in Defluoro-decarboxyl Ofloxacin eliminates a key pharmacophore essential for potent DNA gyrase inhibition. This structural modification is expected to result in markedly reduced antibacterial activity compared to the parent drug ofloxacin, which exhibits MIC₉₀ values ranging from 0.39 to 3.13 μg/mL against clinical bacterial isolates [1]. The reduction in activity aligns with established SAR principles for fluoroquinolones, where the C-6 fluorine contributes critically to target enzyme binding affinity .

structure-activity relationship fluoroquinolone pharmacophore antibacterial potency

Pharmaceutical Purity Threshold: 9-Desfluoro Impurity Limit in Ofloxacin Drug Substance

Pharmacopoeial specifications for ofloxacin drug substance include a specific limit for 9-desfluoro ofloxacin (a compound structurally related to Defluoro-decarboxyl Ofloxacin via fluorine removal) of ≤0.2%. This limit is applied in batch release testing, with a representative batch showing an actual measured value of 0.08% for this impurity [1].

pharmacopoeial specification impurity control limit regulatory compliance

Defluoro-decarboxyl Ofloxacin: Recommended Applications Based on Verified Evidence


Pharmaceutical Impurity Profiling and Method Validation

Use Defluoro-decarboxyl Ofloxacin as a reference standard for developing and validating HPLC methods for the simultaneous quantification of ofloxacin and its degradation products. The validated LOD of 0.10 μg/mL and RSD of 0.77% support method sensitivity and precision assessment [1].

Stability-Indicating Assay Development

Incorporate this compound into forced degradation studies of ofloxacin formulations. It serves as a marker for thermal and light-induced degradation pathways, enabling accurate monitoring of product stability under stress conditions [1].

Regulatory Compliance Testing for Ofloxacin Drug Substance

Employ Defluoro-decarboxyl Ofloxacin in batch release testing to verify compliance with pharmacopoeial impurity limits for desfluoro-related substances, which are specified at ≤0.2% for ofloxacin drug substance [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for Defluoro-decarboxyl Ofloxacin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.